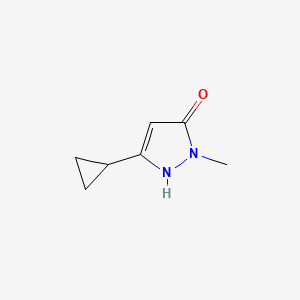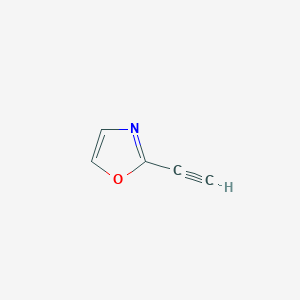
2-chloro-6-morpholinobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-morpholinobenzonitrile is an organic compound with the molecular formula C11H11ClN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a morpholine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-morpholinobenzonitrile typically involves the reaction of 2-chlorobenzonitrile with morpholine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution of the chlorine atom by the morpholine group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-morpholinobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The morpholine group can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-morpholinobenzonitrile has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-6-morpholinobenzonitrile involves its interaction with specific molecular targets. The morpholine group can interact with biological receptors or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzonitrile: A simpler analog without the morpholine group.
2-Chloro-6-methylbenzonitrile: A similar compound with a methyl group instead of morpholine.
2-Chloro-6-aminobenzonitrile: Contains an amino group instead of morpholine.
Uniqueness: 2-Chloro-6-morpholinobenzonitrile is unique due to the presence of both the chlorine atom and the morpholine group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-6-morpholin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQGIIVRECJHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)



![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)




![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)
